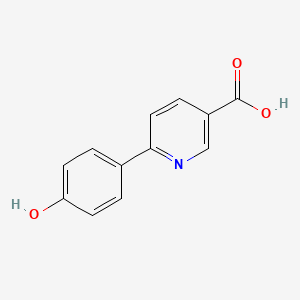

Acide 6-(4-hydroxyphényl)nicotinique

Vue d'ensemble

Description

6-(4-Hydroxyphenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a hydroxyphenyl group attached to the sixth position of the nicotinic acid ring

Applications De Recherche Scientifique

6-(4-Hydroxyphenyl)nicotinic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes

Mécanisme D'action

- NAD and NADP play crucial roles in metabolism as electron donors or acceptors in redox reactions catalyzed by various enzymes .

- It has lipid-independent effects, including antilipolytic, vasodilatory, and neuroprotective functions, although the exact mechanisms are not fully understood .

- In the cytosol, the NAD+/NADH ratio is approximately 700, while in mitochondria, it is lower (7–10) .

Target of Action

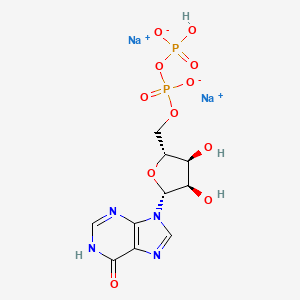

- exists in several molecular forms, including nicotinic acid (NA) and nicotinamide (NAM) . These compounds serve as precursors for nicotinamide coenzymes, such as nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) .

Mode of Action

Biochemical Pathways

Result of Action

- Nicotinic acid decreases levels of very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL) while increasing high-density lipoproteins (HDL) . Beyond lipid regulation, it impacts cellular function, but further research is needed.

Action Environment

- Environmental conditions may influence niacin’s efficacy and stability. Investigating these areas may lead to new discoveries and treatments for various diseases .

Analyse Biochimique

Biochemical Properties

6-(4-Hydroxyphenyl)nicotinic acid plays a crucial role in several biochemical reactions. It interacts with enzymes such as nicotinic acid dehydrogenase, which catalyzes the hydroxylation of the pyridine ring of nicotinic acid, resulting in the production of 6-hydroxynicotinic acid . This interaction is essential for the biosynthesis of various metabolites. Additionally, 6-(4-Hydroxyphenyl)nicotinic acid can interact with proteins and other biomolecules through hydrogen bonding and van der Waals forces, influencing their structure and function.

Cellular Effects

The effects of 6-(4-Hydroxyphenyl)nicotinic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of nicotinic acid receptors, which play a role in lipid metabolism and anti-inflammatory responses . By binding to these receptors, 6-(4-Hydroxyphenyl)nicotinic acid can alter the expression of genes involved in metabolic pathways, thereby affecting cellular function and homeostasis.

Molecular Mechanism

At the molecular level, 6-(4-Hydroxyphenyl)nicotinic acid exerts its effects through various mechanisms. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, it has been shown to inhibit α-amylase and α-glucosidase through competitive and mixed-type inhibition, primarily influenced by hydrogen bonding and van der Waals forces . These interactions can lead to changes in gene expression and metabolic flux, impacting overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(4-Hydroxyphenyl)nicotinic acid can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, the hydroxylation of nicotinic acid to produce 6-hydroxynicotinic acid by Pseudomonas fluorescens TN5 is optimized under specific conditions, with significant production observed within 45 hours at 35°C . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 6-(4-Hydroxyphenyl)nicotinic acid vary with different dosages in animal models. At lower doses, it can positively influence lipid metabolism and reduce inflammation. At higher doses, it may cause adverse effects such as flushing and gastrointestinal discomfort . Understanding the dosage effects is essential for determining the therapeutic potential and safety of this compound in clinical applications.

Metabolic Pathways

6-(4-Hydroxyphenyl)nicotinic acid is involved in several metabolic pathways. It is primarily metabolized through the nicotinic acid degradation pathway, where it serves as an intermediate in the conversion of nicotinic acid to other metabolites such as propionic and acetic acids . This pathway involves several enzymes, including nicotinic acid dehydrogenase, which catalyzes the initial hydroxylation step. The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites.

Transport and Distribution

The transport and distribution of 6-(4-Hydroxyphenyl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. In human liver cells, for example, nicotinic acid is transported via a high-affinity carrier-mediated mechanism that is pH-dependent and energy-dependent . This transport system ensures the efficient uptake and distribution of the compound, influencing its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of 6-(4-Hydroxyphenyl)nicotinic acid can significantly impact its activity and function. It has been shown to localize to various subcellular compartments, including the endoplasmic reticulum (ER) and mitochondria . This localization is often directed by specific targeting signals or post-translational modifications, which ensure that the compound reaches its intended site of action. The subcellular distribution of 6-(4-Hydroxyphenyl)nicotinic acid can influence its interactions with other biomolecules and its overall biochemical activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Hydroxyphenyl)nicotinic acid typically involves the condensation of nicotinic acid with appropriate aldehydes. One common method is the reaction of nicotinic acid with 4-hydroxybenzaldehyde under acidic or basic conditions to form the desired product. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the condensation process .

Industrial Production Methods

Industrial production of 6-(4-Hydroxyphenyl)nicotinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 6-(4-Hydroxyphenyl)nicotinic acid suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

6-(4-Hydroxyphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Nitrated, halogenated, and other substituted derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

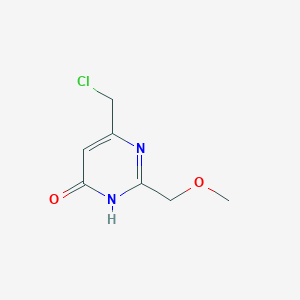

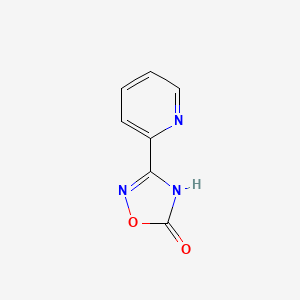

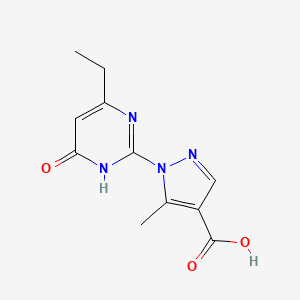

Nicotinic acid: A precursor and structurally related compound known for its lipid-lowering effects.

4-Hydroxybenzoic acid: Shares the hydroxyphenyl group but lacks the nicotinic acid moiety.

Nicotinamide: An amide derivative of nicotinic acid with distinct biological activities

Uniqueness

6-(4-Hydroxyphenyl)nicotinic acid is unique due to the combination of the hydroxyphenyl group and the nicotinic acid structure. This unique structure imparts specific chemical and

Propriétés

IUPAC Name |

6-(4-hydroxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-10-4-1-8(2-5-10)11-6-3-9(7-13-11)12(15)16/h1-7,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDLQWLUHYXQKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80686967 | |

| Record name | 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80686967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144289-96-3 | |

| Record name | 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80686967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417575.png)

![2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1417579.png)

![6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1417580.png)

![2-(4-Isopropylpiperazin-1-yl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417590.png)

![3-[4-(2-Trifluoromethyl-phenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417594.png)

![[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea](/img/structure/B1417597.png)